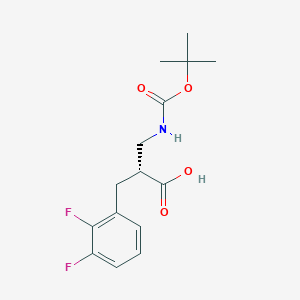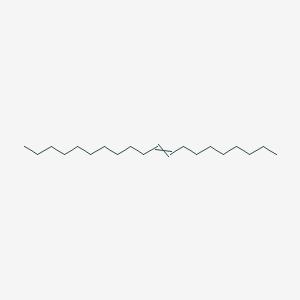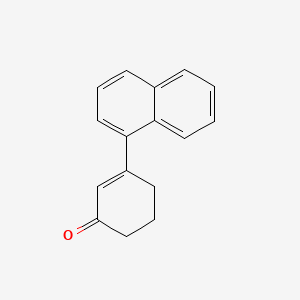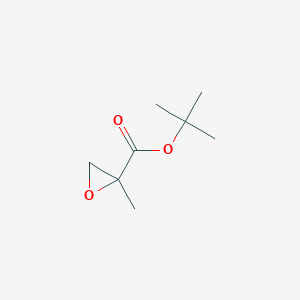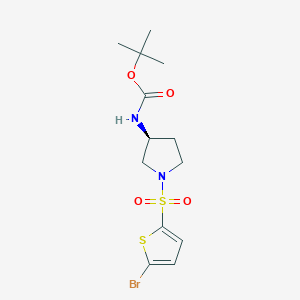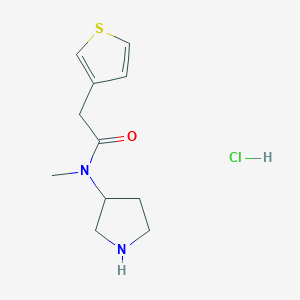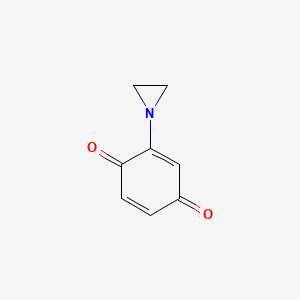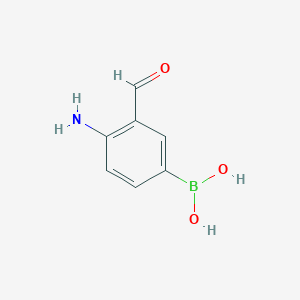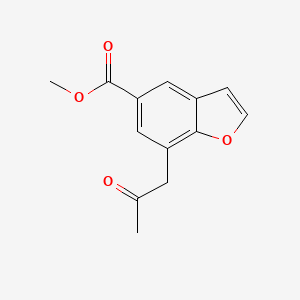
Methyl 7-(2-oxopropyl)-5-benzofurancarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7-(2-oxopropyl)-5-benzofurancarboxylate: is an organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals. This particular compound features a benzofuran core with a methyl ester and a 2-oxopropyl group, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available benzofuran derivatives.
Reaction Steps:
Reaction Conditions: These reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and are conducted under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: Industrial production may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzofuran core, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitutions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of various functional groups such as halides, amines, or ethers.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of more complex benzofuran derivatives.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a bioactive molecule in drug discovery.
- Studied for its interactions with biological macromolecules.
Medicine:
- Potential applications in the development of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Industry:
- Utilized in the synthesis of agrochemicals and dyes.
- Explored for its role in the production of specialty chemicals.
Mécanisme D'action
The mechanism by which Methyl 7-(2-oxopropyl)-5-benzofurancarboxylate exerts its effects involves interactions with various molecular targets. The benzofuran core can interact with enzymes and receptors, modulating their activity. The 2-oxopropyl group may participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets.
Comparaison Avec Des Composés Similaires
- Methyl 7-(2-oxopropyl)-5-methylbenzofurancarboxylate
- Ethyl 7-(2-oxopropyl)-5-benzofurancarboxylate
- Methyl 7-(2-oxopropyl)-5-ethylbenzofurancarboxylate
Comparison:
- Methyl 7-(2-oxopropyl)-5-benzofurancarboxylate is unique due to its specific substitution pattern, which influences its reactivity and biological activity.
- The presence of the methyl ester group enhances its solubility in organic solvents, making it more versatile in synthetic applications.
- Compared to its analogs, it may exhibit different pharmacokinetic properties, influencing its suitability for various applications.
This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
286836-80-4 |
|---|---|
Formule moléculaire |
C13H12O4 |
Poids moléculaire |
232.23 g/mol |
Nom IUPAC |
methyl 7-(2-oxopropyl)-1-benzofuran-5-carboxylate |
InChI |
InChI=1S/C13H12O4/c1-8(14)5-10-7-11(13(15)16-2)6-9-3-4-17-12(9)10/h3-4,6-7H,5H2,1-2H3 |
Clé InChI |
HLEILNAPPYHOAE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1=C2C(=CC(=C1)C(=O)OC)C=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


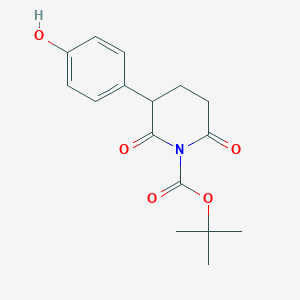

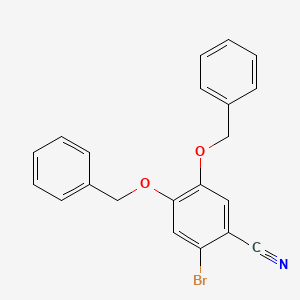
![benzyl N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]carbamate](/img/structure/B13977942.png)
